molecular formula C11H14O3 B13602429 2,4,6-Trimethoxystyrene CAS No. 40243-91-2

2,4,6-Trimethoxystyrene

Cat. No.: B13602429
CAS No.: 40243-91-2
M. Wt: 194.23 g/mol
InChI Key: CORMBJOFDGICKF-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxystyrene (C${11}$H${14}$O${3}$) is a styrene derivative characterized by methoxy (-OCH${3}$) groups at the 2-, 4-, and 6-positions of the benzene ring. It is a naturally occurring compound identified as a major component (20.7%) in the leaf essential oil of Eugenia confusa, a plant native to Abaco Island, Bahamas, alongside 1,3,5-trimethoxybenzene (74.0%) . While its biological activities remain understudied, its structural analogs, such as 2,4,5- and 3,4,5-trimethoxystyrene, exhibit significant insecticidal, antinociceptive, and anticancer properties, highlighting the importance of methoxy group positioning in bioactivity .

Properties

CAS No.

40243-91-2

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-ethenyl-1,3,5-trimethoxybenzene

InChI

InChI=1S/C11H14O3/c1-5-9-10(13-3)6-8(12-2)7-11(9)14-4/h5-7H,1H2,2-4H3

InChI Key

CORMBJOFDGICKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=C)OC

Origin of Product

United States

Chemical Reactions Analysis

2,4,6-Trimethoxystyrene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield different methoxy-substituted phenols.

    Substitution: It can undergo electrophilic aromatic substitution reactions, where the methoxy groups direct the incoming substituents to the ortho and para positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,4,5-Trimethoxystyrene

Structural and Functional Differences
  • Methoxy Substitution : Positions 2, 4, and 5 on the benzene ring.
  • Natural Occurrence: Abundant in Peperomia pellucida (Brazil, Philippines) and Duguetia species (Annonaceae), where it constitutes 16.1–31.35% of essential oils .
  • Key Activities: Insecticidal: Effective against Spodoptera frugiperda (fall armyworm) and stored grain pests (Sitophilus zeamais, Zabrotes subfasciatus), with toxicity comparable to deltamethrin-based insecticides . Plant Defense: Upregulated in P. pellucida during colonization by Enterobacter asburiae, suggesting a role in microbial resistance . Antinociceptive: Mediated via adenosinergic and opioidergic pathways in Duguetia furfuracea essential oil .
  • Biosynthesis : Derived from L-phenylalanine through deamination, oxidation, O-methylation, and decarboxylation, culminating in photochemical [2+2] cycloaddition to form pellucidin A, a dimeric defense metabolite .
  • Retention Index (RI) : Discrepancies exist between calculated RI (1566) and library values (1621, DB-1 column), with reported RIs ranging from 1551–1565 .
Table 1: Comparative Bioactivity of Trimethoxystyrene Derivatives
Compound Key Biological Activities Natural Sources
2,4,6-Trimethoxystyrene Limited data; major component in Eugenia confusa essential oil Eugenia confusa
2,4,5-Trimethoxystyrene Insecticidal, antinociceptive, plant defense Peperomia pellucida, Duguetia spp.
3,4,5-Trimethoxystyrene Tubulin inhibition (anticancer potential) Synthetic/medicinal chemistry

3,4,5-Trimethoxystyrene

Structural and Functional Differences
  • Methoxy Substitution : Positions 3, 4, and 5 on the benzene ring.
  • Applications :
    • Medicinal Chemistry : Central to thiophene and benzo[b]thiophene analogs of combretastatin A-4, a tubulin-binding anticancer agent. These compounds inhibit microtubule polymerization, though with slightly reduced potency compared to combretastatin A-4 .
    • Structure-Activity Relationship : The 3,4,5-trimethoxy pattern enhances binding to tubulin’s colchicine site, a feature critical for anticancer activity .
Table 2: Physicochemical and Functional Comparison
Property This compound 2,4,5-Trimethoxystyrene 3,4,5-Trimethoxystyrene
Methoxy Positions 2, 4, 6 2, 4, 5 3, 4, 5
Retention Index (RI) Not reported 1551–1621 Not reported
Key Biological Role Limited data Insecticidal, defense metabolite Anticancer (tubulin inhibition)

Other Structural Analogs

2,4,6-Trimethylstyrene
  • Structure : Methyl (-CH$_{3}$) groups at 2, 4, and 6 positions.
  • Properties : Colorless liquid with styrene-like aroma; insoluble in water but miscible with alcohols and ethers .
  • Contrast : Lacks methoxy groups, reducing polarity and altering bioactivity compared to methoxy-substituted styrenes.

Biological Activity

2,4,6-Trimethoxystyrene (TMS) is a phenolic compound with significant biological activities that have garnered attention in various fields of research, including pharmacology and agriculture. This article explores its antimicrobial properties, cytotoxic effects, and potential applications based on recent studies.

  • Molecular Formula : C₁₁H₁₄O₃
  • Molecular Weight : 194.23 g/mol
  • Structure : TMS features three methoxy groups attached to a styrene backbone, which contributes to its unique biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of TMS, particularly its effectiveness against various pathogens.

In Vitro Studies

  • Essential Oil from Croton pluriglandulosus :
    • TMS was identified as one of the active compounds in the essential oil extracted from Croton pluriglandulosus.
    • The oil exhibited antifungal activity against Candida krusei and Candida parapsilosis, inhibiting 89.3% and 80.7% of planktonic cell growth respectively at a concentration of 50 μg/mL .
    • Mechanisms of action included membrane damage and induction of apoptosis in fungal cells, as observed via scanning electron microscopy (SEM) and fluorescence assays .
  • Penicillium Species :
    • TMS was isolated from various Penicillium species and demonstrated bacteriostatic effects against Staphylococcus aureus and other gram-positive organisms .
    • The compound showed weak cytotoxic activity but was noted for its toxicity against brine shrimp, indicating potential ecological implications .

Cytotoxic Effects

TMS has been studied for its cytotoxic effects on cancer cell lines:

  • Cytotoxicity Testing :
    • In studies involving human breast adenocarcinoma cell lines (MDA-MB-231 and MCF-7), TMS exhibited selective cytotoxicity, with IC50 values indicating significant inhibition of cancer cell proliferation .
    • The compound's ability to induce apoptosis was confirmed through assays measuring caspase activity, suggesting its potential as an anticancer agent.

Comparative Biological Activity Table

Biological ActivityTest Organism/Cell LineConcentrationEffectiveness
AntifungalC. krusei50 μg/mL89.3% growth inhibition
AntifungalC. parapsilosis50 μg/mL80.7% growth inhibition
BacteriostaticS. aureusVariableBacteriostatic effect observed
CytotoxicMDA-MB-231VariableSignificant inhibition (IC50 values reported)

The biological activities of TMS are attributed to several mechanisms:

  • Membrane Disruption : Studies using SEM demonstrated that TMS causes significant morphological changes in microbial cells, leading to membrane integrity loss.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through caspase activation pathways.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels were noted in treated cells, contributing to oxidative stress and subsequent cell death.

Case Studies

  • Croton pluriglandulosus Essential Oil Study :
    • This study explored the antimicrobial efficacy of essential oils containing TMS against various fungal strains. Results indicated a promising alternative for pharmaceutical applications due to the compound's ability to inhibit biofilm formation and planktonic growth .
  • Penicillium Species Analysis :
    • Research focused on identifying secondary metabolites from Penicillium species revealed TMS as a significant bioactive compound with potential applications in agriculture and medicine due to its antimicrobial properties .

Q & A

Q. How can isotopic labeling (e.g., 13C^{13} \text{C}13C) be employed to study the biosynthetic pathways of this compound in plants?

  • Isotopic tracing with precursors like L-(2-13C)-phenylalanine\text{L-(2-}^{13}\text{C)-phenylalanine} enables tracking of phenylpropanoid-derived metabolites. For instance, labeled precursors are incorporated into intermediates such as 2,4,6-trimethoxycinnamic acid, followed by decarboxylation to yield this compound. GC-MS analysis of [M+1]+[M+1]^+ and [M+2]+[M+2]^+ ion peaks quantifies isotopic enrichment .

Q. What analytical techniques are essential for purity assessment and structural confirmation of this compound?

  • High-resolution mass spectrometry (HRMS) and retention index (RI) matching using DB-5 or equivalent capillary columns are standard. Discrepancies between experimental and library RIs (e.g., due to column type) must be reconciled with published values . Purity is validated via HPLC with UV detection at 254 nm, coupled with 1H NMR^1 \text{H NMR} integration of methoxy proton signals .

Advanced Research Questions

Q. How do microbial symbionts (e.g., Enterobacter asburiae) influence the production of this compound in host plants?

  • Inoculation experiments with E. asburiae significantly alter phenylpropanoid biosynthesis. For example, symbiotic colonization reduces sesquiterpene hydrocarbons (e.g., ishwarane) while increasing this compound by ~20% at 30 days post-inoculation (dpi). Multivariate analysis (PCA) of volatile profiles distinguishes treated vs. control samples, with this compound contributing most to variance (p<0.05p<0.05) .

Q. What mechanistic insights explain the insecticidal activity of this compound against pests like Spodoptera frugiperda?

  • Bioassays using diet-incorporated this compound show dose-dependent mortality, with LC50\text{LC}_{50} values of 124 µg/mL and LT50\text{LT}_{50} of 38.5 hours. Comparative studies with α-asarone reveal superior efficacy of this compound, likely due to its electrophilic methoxy groups disrupting insect cytochrome P450 detoxification pathways. Synergistic effects are absent in binary mixtures .

Q. How can contradictory retention index (RI) data for this compound across studies be resolved methodologically?

  • RI discrepancies arise from column phase differences (e.g., DB-1 vs. DB-5). Standardization involves calibrating RIs using homologous n-alkanes and cross-referencing with studies using identical GC parameters. For example, a DB-5 column yields an RI of ~1565 for this compound, aligning with prior reports .

Q. What experimental designs are optimal for studying the ecological roles of this compound in plant defense?

  • Field trials with herbivore exclusion zones and controlled microbe inoculation (e.g., Klebsiella variicola) quantify compound accumulation via headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. Time-series sampling at 7, 15, and 30 dpi captures dynamic changes in phenylpropanoid levels, validated by ANOVA and post-hoc tests (e.g., Bonferroni) .

Data Analysis and Reproducibility

Q. How should researchers address variability in this compound yields across extraction protocols?

  • Reproducibility requires strict adherence to solvent polarity (e.g., dichloromethane for non-polar fractions) and tissue pretreatment (freeze-drying vs. fresh). Quantify yields as µg/g dry weight and report extraction efficiency using internal standards (e.g., deuterated analogs) .

Q. What statistical methods are recommended for interpreting multi-omics data involving this compound?

  • Principal component analysis (PCA) and hierarchical clustering (HCA) differentiate treatment groups based on metabolite profiles. For time-course data, mixed-effects models account for biological replicates and temporal autocorrelation. Open-source tools like MetaboAnalyst 5.0 streamline analysis .

Experimental Best Practices

Q. How can isotopic labeling studies be optimized to minimize background noise in this compound biosynthesis research?

  • Use >98% isotopic purity precursors and conduct negative controls (unlabeled analogs) to correct for natural isotope abundance. Data normalization to total ion current (TIC) reduces instrument-specific variability .

Q. What safety protocols are critical when handling nitro derivatives of this compound (e.g., β-nitro-3,4,5-trimethoxystyrene)?

  • Perform reactions in fume hoods with blast shields due to nitration exothermicity. Store intermediates at -20°C under inert gas, and characterize stability via differential scanning calorimetry (DSC) to assess explosion risks .

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